3-hydroxy-5-(4-methylphenyl)-4-(phenylcarbonyl)-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 3-hydroxy-5-(4-methylphenyl)-4-(phenylcarbonyl)-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrolidinone derivative characterized by:
- R1: 4-methylphenyl group at position 3.
- R2: Phenylcarbonyl (benzoyl) group at position 3.
- R3: 2-(piperazin-1-yl)ethyl substituent at position 1.
This structure combines a hydrophobic 4-methylphenyl moiety, an electron-deficient benzoyl group, and a piperazine-containing side chain.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27N3O3/c1-17-7-9-18(10-8-17)21-20(22(28)19-5-3-2-4-6-19)23(29)24(30)27(21)16-15-26-13-11-25-12-14-26/h2-10,21,25,28H,11-16H2,1H3/b22-20+ |
InChI Key |
YVTPQUKMEGXXBU-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCNCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCNCC4 |
Origin of Product |
United States |
Biological Activity
3-Hydroxy-5-(4-methylphenyl)-4-(phenylcarbonyl)-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C28H34N2O5
- Molecular Weight : 478.6 g/mol
- IUPAC Name : (4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The piperazine moiety is known to enhance binding affinity to various receptors, including dopamine and serotonin receptors, which are crucial in modulating neurological functions .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses .
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, suggesting a role in mitigating oxidative stress .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498), with IC50 values indicating effective inhibition of cell proliferation .
- Mechanisms : The observed anticancer activity is attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase, which halts cancer cell growth .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against multiple bacterial strains, exhibiting significant inhibitory effects on pathogenic bacteria such as E. coli and Staphylococcus aureus .
- Fungal Activity : In vitro assays indicate effectiveness against certain fungi, suggesting potential applications in treating fungal infections .
Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of the compound against breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers observed through flow cytometry analysis.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of the compound. A series of disk diffusion tests revealed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. The study concluded that further structural modifications could enhance its antimicrobial potency.
Data Summary Table
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its hydroxyl group , carbonyl moieties , and piperazine substituent :
| Functional Group | Reaction Type | Example | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Nucleophilic substitution | Reaction with acylating agents (e.g., acetyl chloride) to form esters. | |
| Carbonyl (C=O) | Condensation reactions | Michael addition with enolate intermediates for ring expansion. | |
| Piperazine | Alkylation/Nucleophilic attack | Reaction with electrophiles (e.g., alkyl halides) to form quaternary salts. |
These groups enable modifications to tune pharmacokinetic properties (e.g., solubility, bioavailability) or target-specific interactions.
Mechanism of Action
The compound’s pharmacological activity likely involves:
-
Receptor Binding : The piperazine moiety enhances affinity for neurotransmitter receptors (e.g., dopamine, serotonin), influencing neurological pathways.
-
Enzyme Inhibition : The hydroxyl and carbonyl groups may interact with enzymatic active sites, modulating metabolic or inflammatory pathways.
-
Antioxidant Activity : Hydroxyl groups can scavenge free radicals, mitigating oxidative stress.
Structural and Analytical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₇N₃O₃ | |
| Molecular Weight | 478.6 g/mol | |
| IUPAC Name | (4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Note : Discrepancies in molecular formula exist across sources (e.g., PubChem lists C₂₉H₃₆N₂O₅), suggesting structural isomers or synthesis route variations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical
*Calculated based on molecular formulas.
Key Observations:
Aroyl Group (R2) :
- The target compound’s phenylcarbonyl group is less polar than the 4-methoxybenzoyl group in RN 432008-17-8 but more electron-deficient than the thiophene-2-carbonyl group in RN 307541-56-6 .
- Bulky substituents (e.g., 2-methyl-4-propoxybenzoyl in RN 617694-18-5 ) may reduce solubility but enhance target binding via hydrophobic interactions.
- N1 Substituent (R3): Piperazine-containing substituents (target compound, RN 432008-17-8) improve solubility and bioavailability compared to hydroxypropyl (Compounds 20, 21, 38) or thiadiazolyl groups (RN 307541-56-6) .
- Nitro groups (RN 432008-17-8 ) may enhance electrophilicity, influencing metabolic stability.
Structure-Activity Relationship (SAR) Insights
- Hydrophobic R1 Groups : 4-Methylphenyl (target compound) and 4-tert-butylphenyl (Compound 20) may enhance membrane permeability .
- Electron-Withdrawing R2 Groups: Phenylcarbonyl (target) and nitrobenzoyl (RN 432008-17-8) could stabilize the enol tautomer, influencing metal chelation or enzymatic inhibition .
- Piperazine Side Chains : The 2-(piperazin-1-yl)ethyl group in the target compound and RN 432008-17-8 may enable salt formation (e.g., HCl salts), improving solubility for in vivo applications .
Q & A
Q. Q1. What are the established synthetic routes for preparing 1,5-dihydro-2H-pyrrol-2-one derivatives, and how can they be adapted for this compound?
Methodological Answer : The core 1,5-dihydro-2H-pyrrol-2-one scaffold is typically synthesized via base-assisted cyclization of substituted β-ketoamides or β-enamino esters. For example, substituents at positions 3 and 5 are introduced using aryl halides or arylboronic acids in cross-coupling reactions . To adapt this for the target compound:
- Step 1 : Incorporate the 4-methylphenyl group at position 5 via Suzuki-Miyaura coupling .
- Step 2 : Introduce the phenylcarbonyl group at position 4 using a Friedel-Crafts acylation .
- Step 3 : Functionalize the piperazine-ethyl moiety via nucleophilic substitution of a bromoethyl intermediate with piperazine .
Validation : Monitor intermediates via TLC (Rf values) and confirm purity via melting point analysis (e.g., compounds in exhibit melting points between 138–258°C) .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer :
- 1H/13C NMR : Key for confirming substituent positions and stereochemistry. For example, the piperazine-ethyl group shows characteristic triplet signals at δ ~2.8–3.5 ppm (CH2-N) .
- HRMS : Validates molecular weight (e.g., target compound’s theoretical mass ≈ 475.2 g/mol; compare with observed [M+H]+).
- FTIR : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .
Conflict Resolution : If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) or computational validation via density functional theory (DFT) to assign peaks .
Advanced Research Questions
Q. Q3. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclization steps and identify transition states. For example, highlights ICReDD’s approach using reaction path searches to reduce trial-and-error experimentation .
- Solvent/Base Optimization : Predict solvent effects (polar aprotic vs. protic) and base strength (e.g., K2CO3 vs. DBU) using COSMO-RS simulations .
Case Study : shows that base-assisted cyclization in ethanol yields 63% product (8p), while DMF reduces yield due to side reactions .
Q. Q4. How do substituent electronic effects influence the stability and reactivity of this compound?
Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The 4-methylphenyl group (electron-donating) at position 5 enhances ring stability, while the phenylcarbonyl (EWG) at position 4 increases electrophilicity, facilitating nucleophilic attacks (e.g., piperazine substitution) .
- Piperazine-Ethyl Chain : The ethyl linker’s flexibility impacts bioavailability; rigidify via introducing steric hindrance (e.g., methyl branching) to study conformational effects .
Data Analysis : Compare melting points (e.g., 15k with 4-bromophenyl melts at 247°C vs. 15l with 4-methoxyphenyl at 256°C), indicating substituent polarity impacts crystallinity .
Q. Q5. What strategies address low yields in multi-step syntheses of this compound?
Methodological Answer :
- Intermediate Trapping : Use protecting groups (e.g., Boc for piperazine) to prevent side reactions during acylation .
- Statistical DoE : Apply factorial design to optimize variables (temperature, stoichiometry). demonstrates reduced experiments via Taguchi methods .
Example : reports a 46% yield for 15m; increasing equivalents of phenylcarbonyl chloride from 1.2 to 1.5 improves yield to 58% .
Data Analysis & Reproducibility
Q. Q6. How can researchers resolve contradictions in spectral data across studies?
Methodological Answer :
Q. Q7. What are best practices for ensuring reproducibility in synthesizing this compound?
Methodological Answer :
- Detailed Protocols : Specify solvent drying (e.g., molecular sieves for ethanol) and reaction atmosphere (N2 for moisture-sensitive steps) .
- Batch Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95% for publication-grade material) .
Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 8p | 3,5-bis(4-methoxyphenyl) | 64 | 141.2–143.1 | |
| 15m | 4-chlorophenyl, phenyl | 46 | 209.0–211.9 | |
| 8o | 2,3-dihydrobenzo[dioxin] | 61 | 161.8–164.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
